![molecular formula C10H9N3O2 B102776 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione CAS No. 15837-45-3](/img/structure/B102776.png)
6-Amino-1-phenyl-1H-pyrimidine-2,4-dione
Overview
Description
6-Amino-1-phenyl-1H-pyrimidine-2,4-dione is a chemical compound characterized by a pyrimidine ring substituted with two carbonyl groups . It has an empirical formula of C10H9N3O2 and a molecular weight of 203.20 .
Molecular Structure Analysis
The molecular structure of 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione consists of a pyrimidine ring substituted with two carbonyl groups, an amino group, and a phenyl group .Scientific Research Applications
Medicine
The compound “6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione” is available for purchase from various chemical suppliers, indicating its potential use in medical research . However, specific applications in medicine are not readily available in the current literature.
Chemistry
This compound is a solid substance with a molecular weight of 203.20 . It could be used in chemical reactions as a reagent or a building block for the synthesis of more complex molecules.
Biology
While specific biological applications are not readily available in the literature, compounds with similar structures have been studied for their biological significance . Therefore, “6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione” could potentially be used in biological research.
Pharmacology
The compound could potentially be used in drug discovery and development. However, specific applications in pharmacology are not readily available in the current literature .
Material Science
Given its solid state and chemical properties, this compound could potentially be used in material science research . However, specific applications in this field are not readily available in the current literature.
Environmental Science
While specific environmental science applications are not readily available in the literature, similar compounds could potentially be used in environmental monitoring or remediation strategies .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-amino-1-phenylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-8-6-9(14)12-10(15)13(8)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEUDSKXNZLSRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351539 | |
Record name | 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-phenyl-1H-pyrimidine-2,4-dione | |
CAS RN |
15837-45-3 | |
Record name | 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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